molecular formula C5H7N3O2 B2648284 H-L-Photo-Proline*HCl CAS No. 1675206-55-9

H-L-Photo-Proline*HCl

Cat. No. B2648284
CAS RN: 1675206-55-9
M. Wt: 141.13
InChI Key: HTLUZICRDFRIGH-VKHMYHEASA-N
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Description

H-L-Photo-Proline*HCl is a diazirine-containing proline amino acid and multifunctional probe building blocks . It is used in peptide synthesis and its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C5H8ClN3O2 . The molecular weight is 177.59 .


Chemical Reactions Analysis

This compound is used in solution phase peptide synthesis . Upon UV light irradiation, it undergoes a reaction to form a covalent bond, enabling photoaffinity labeling of cellular targets and protein-protein interactions .


Physical And Chemical Properties Analysis

This compound is a powder with an assay of ≥95% . It is suitable for solution phase peptide synthesis . The storage temperature is −20°C .

Scientific Research Applications

Biomimetic and Biodegradable Polymers

4-hydroxy-L-proline (Hyp) serves as an important building block for the design of novel biomimetic and biodegradable polymers. These materials exhibit unique properties and have significant applications in biological contexts. Hyp-derived polymers, including polypeptides, polyesters, and polythioesters, offer fascinating materials properties and biological functions, suggesting potential utility in various domains such as tissue engineering and drug delivery systems (Tian, Wang, & Lu, 2021).

Enzymatic Production of Hydroxyproline

The enzymatic conversion of L-proline to various hydroxyproline isomers, such as cis-4-hydroxy-L-proline, has been characterized, offering insights into microbial and biotechnological production methods. These processes are crucial for generating valuable chiral building blocks for pharmaceuticals. Novel L-proline cis-4-hydroxylases have been identified, broadening the scope for industrial production of hydroxyproline isomers with specific applications (Hara & Kino, 2009).

Enhanced Production Techniques

Advancements in biotechnological methods have led to improved production of hydroxyproline through the genetic modification of microorganisms. For example, the integration of the Vitreoscilla hemoglobin gene into Escherichia coli expressing proline-4-hydroxylase significantly increased hydroxyproline production, demonstrating an effective strategy to enhance bioproduction efficiency (Zhao et al., 2017).

Structural Insights into Prolyl Hydroxylation

The structural analysis of enzymes involved in prolyl hydroxylation, such as Pyr2C reductase, provides vital information on the mechanisms underlying the hydroxylation process. Such insights are instrumental in understanding the enzymatic modification of proline residues in proteins and peptides, potentially guiding the development of novel enzymatic processes for specific amino acid modifications (Ferrario et al., 2020).

Mechanism of Action

The mechanism of action of H-L-Photo-Proline*HCl involves its incorporation into peptides or small-molecule probes and tools, which allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .

Safety and Hazards

The safety information available indicates that H-L-Photo-Proline*HCl is classified as a combustible solid . It is recommended to ensure adequate ventilation and use personal protective equipment as required . It should not be released into the environment .

Future Directions

H-L-Photo-ProlineHCl and other multifunctional probe building blocks will continue to accelerate drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets . This suggests a promising future direction for the use of H-L-Photo-ProlineHCl in biomedical research.

properties

IUPAC Name

(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-4(10)3-1-5(2-6-3)7-8-5/h3,6H,1-2H2,(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLUZICRDFRIGH-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC12N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC12N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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